Hyoscyamine hydrobromide
Hyoscyamine hydrobromide
The 3(S)-endo isomer of atropine.
Brand Name:
Vulcanchem
CAS No.:
306-03-6
VCID:
VC0530248
InChI:
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1
SMILES:
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Molecular Formula:
C17H24BrNO3
Molecular Weight:
370.3 g/mol
Hyoscyamine hydrobromide
CAS No.: 306-03-6
Cat. No.: VC0530248
Molecular Formula: C17H24BrNO3
Molecular Weight: 370.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | The 3(S)-endo isomer of atropine. |
|---|---|
| CAS No. | 306-03-6 |
| Molecular Formula | C17H24BrNO3 |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |
| Standard InChI | InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1 |
| Standard InChI Key | VZDNSFSBCMCXSK-ZPQOTBKHSA-N |
| Isomeric SMILES | CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br |
| SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
| Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator